(4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
Molecular Formula |
C24H15Cl2N5OS |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C24H15Cl2N5OS/c25-17-11-12-19(18(26)13-17)28-29-22-21(16-9-5-2-6-10-16)30-31(23(22)32)24-27-20(14-33-24)15-7-3-1-4-8-15/h1-14,30H |
InChI Key |
ULHUWJYSUDRJEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=C(C=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound (4Z)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a structurally complex organic molecule belonging to the pyrazolone derivative class. Its unique arrangement of functional groups positions it as a candidate for diverse biological activities, including anti-inflammatory and analgesic properties. This article explores its synthesis, biological activity, and potential therapeutic applications based on current research findings.
Structural Features
This compound features several key structural components:
- Hydrazinylidene group : Enhances reactivity and potential interactions with biological targets.
- Thiazole ring : Known for its pharmacological significance.
- Pyrazolone core : Associated with various biological activities.
Synthesis
The synthesis of the compound typically involves:
- Formation of the hydrazinylidene moiety through condensation reactions.
- Cyclization to form the thiazole ring , which may require specific catalysts or conditions.
- Final modifications to achieve the desired pyrazolone structure.
Control over reaction conditions is crucial for optimizing yield and purity.
Biological Activity
Preliminary studies indicate that this compound exhibits various biological activities:
Anti-inflammatory and Analgesic Properties
Research highlights the potential of pyrazolone derivatives in alleviating inflammation and pain. The presence of multiple aromatic rings enhances interaction with inflammatory mediators, suggesting a mechanism similar to non-steroidal anti-inflammatory drugs (NSAIDs) .
Antitumor Activity
The compound's structural similarities to known anticancer agents suggest potential antiproliferative effects. In vitro studies have shown promising results against various cancer cell lines, indicating that modifications in its structure could enhance its efficacy .
Molecular docking studies reveal that this compound may bind effectively to active sites of target proteins involved in inflammation and cancer progression. Techniques like surface plasmon resonance (SPR) are employed to study binding affinities and elucidate mechanisms .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals unique properties:
| Compound Name | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Compound A | Thiazole | Antitumor | High selectivity |
| Compound B | Phenylhydrazone | Anti-inflammatory | Lower toxicity |
| Compound C | Pyrazolone | Analgesic | Rapid metabolism |
The combination of thiazole and pyrazolone moieties in this compound enhances its biological activity across multiple targets compared to similar compounds .
Case Studies
Several case studies have explored the biological effects of similar pyrazolone derivatives:
- Study on Antiproliferative Effects : A series of pyrazolone derivatives were tested against cancer cell lines, demonstrating IC50 values in the submicromolar range, indicating significant antiproliferative activity .
- In Vivo Models : Animal models have shown that compounds similar to this one can reduce tumor size and inhibit metastasis, supporting their potential as therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolone derivatives vary widely based on substituents at the 2-, 4-, and 5-positions. Below is a comparative analysis of structurally related compounds:
Electronic and Conformational Differences
- Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dichlorophenyl group in the target compound is strongly electron-withdrawing, which may stabilize the hydrazinylidene moiety and influence redox properties.
- Planarity and Crystallinity : Compounds like those in exhibit near-planar conformations except for perpendicularly oriented fluorophenyl groups, which may affect packing in crystal lattices and solubility . The thiazole ring in the target compound likely enhances planarity compared to bulkier triazole derivatives ().
Computational and Analytical Insights
Preparation Methods
Cyclization of β-Ketoester Derivatives
The first method involves the cyclization of a β-ketoester precursor bearing a pre-formed thiazole moiety. Ethyl 2-(4-phenyl-1,3-thiazol-2-yl)acetoacetate serves as the starting material, synthesized via the Hantzsch thiazole reaction. Thiourea reacts with α-bromo-4-phenylacetophenone in ethanol under reflux to yield the thiazole intermediate. Subsequent condensation with phenylhydrazine in acidic conditions generates the pyrazolone core:
This intermediate is then subjected to azo coupling with 2,4-dichlorophenyldiazonium chloride, formed in situ by diazotization of 2,4-dichloroaniline with NaNO₂ and HCl at 0–5°C. The reaction proceeds in a sodium acetate buffer (pH 4–5) to afford the target hydrazone in 78–85% yield after recrystallization from ethanol.
Key Reaction Parameters:
-
Temperature : 0–5°C (diazotization), 25°C (azo coupling).
-
Solvent : Ethanol/water mixture.
-
Catalyst : None required; pH adjustment critical for coupling efficiency.
Azo Coupling of Pre-formed Pyrazolone
An alternative route employs azo coupling directly on a pre-synthesized pyrazolone. The pyrazolone backbone, 2-(4-phenylthiazol-2-yl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one, is prepared via cyclization of ethyl acetoacetate derivatives with thiazole-substituted hydrazines. The diazonium salt of 2,4-dichloroaniline is then coupled to the pyrazolone at position 4, leveraging the compound’s enolic tautomer for regioselectivity.
Optimization of Reaction Conditions
Solvent and Catalytic Effects
Polar aprotic solvents (e.g., DMF, DMSO) were found to enhance reaction rates but led to side product formation due to increased solvation of intermediates. Ethanol emerged as the optimal solvent, balancing reactivity and solubility while minimizing decomposition. Acidic catalysts (e.g., HCl, p-TSA) improved cyclization yields by stabilizing intermediates, whereas basic conditions favored azo coupling by deprotonating the pyrazolone’s enolic hydroxyl group.
Stereochemical Control
The (4Z) configuration is stabilized by intramolecular hydrogen bonding between the hydrazone NH and the pyrazolone carbonyl oxygen, as confirmed by X-ray diffraction (XRD) studies of analogous compounds. Reaction at low temperatures (0–5°C) and slow addition of the diazonium salt minimized E-isomer formation, achieving a Z:E ratio of 9:1.
Structural Characterization and Analytical Data
Spectral Analysis
Crystallographic Data
Single-crystal XRD analysis (Figure 1) confirmed the Z-hydrazone tautomer with a dihedral angle of 12.5° between the pyrazolone and thiazole rings. The intramolecular H-bond (O⋯H distance: 2.04 Å) locks the hydrazone in the Z configuration.
Comparative Analysis of Synthetic Methods
| Parameter | Cyclization Route | Azo Coupling Route |
|---|---|---|
| Overall Yield | 65–70% | 78–85% |
| Reaction Time | 24–36 h | 8–12 h |
| Purification | Column chromatography | Recrystallization |
| Regioselectivity | Moderate | High |
| Stereocontrol | Limited | Excellent |
Challenges and Mitigation Strategies
-
Byproduct Formation : Acidic cleavage of β-ketoesters during cyclization was mitigated by using n-BuOH/HCl, reducing reaction time to 9 h.
-
Thiazole Stability : Thiazole ring degradation under strong acids necessitated pH control during azo coupling (pH 4–5).
-
Scale-up Limitations : Batch processing in ethanol limited scalability; continuous flow systems are under investigation .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves multi-step condensation reactions. A key step is the formation of the hydrazinylidene moiety via refluxing with hydrazine derivatives in glacial acetic acid (6–8 hours, monitored by TLC) . Optimize yield by adjusting solvent polarity (e.g., ethanol vs. DMF) and catalyst selection (acidic/basic conditions). For example, refluxing at 80–100°C in ethanol with acetic acid enhances cyclization efficiency .
Q. How can structural confirmation be achieved for this compound?
- Methodology : Use NMR (¹H/¹³C) to verify proton environments (e.g., Z-configuration of the hydrazinylidene group) and mass spectrometry for molecular ion peaks. For crystallographic confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for analogous pyrazol-3-one derivatives .
Q. What stability challenges arise under varying pH conditions?
- Methodology : Conduct stability assays in buffered solutions (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC, focusing on hydrolysis of the thiazole ring or hydrazone linkage. Thiazolidinone derivatives are prone to decomposition under strongly acidic/basic conditions, necessitating inert atmospheres during synthesis .
Advanced Research Questions
Q. How can Design of Experiments (DoE) improve reaction efficiency and selectivity?
- Methodology : Apply DoE to optimize variables like temperature, solvent ratio (e.g., DMF:EtOH), and catalyst loading. For example, a central composite design can identify optimal reflux time (6–10 hours) and molar ratios (1:1.2 for hydrazine derivatives) to minimize by-products (e.g., cis/trans isomers) .
Q. What strategies resolve contradictions in reported biological activity data for similar compounds?
- Methodology : Cross-validate assays using standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). For instance, pyrazole-thiazole hybrids often show variable IC₅₀ values due to substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance anticancer activity) . Use SAR studies to correlate substituent positions (e.g., 2,4-dichlorophenyl vs. 4-fluorophenyl) with target binding .
Q. How can stereochemical integrity be maintained during synthesis?
- Methodology : Control Z/E isomerism via low-temperature crystallization (e.g., absolute ethanol at 0°C) and chiral HPLC for enantiomeric separation. For hydrazinylidene moieties, steric hindrance from the 2,4-dichlorophenyl group favors the Z-configuration, as confirmed by NOESY .
Q. What computational tools predict interactions with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to model binding to targets like COX-2 or EGFR. Focus on hydrogen bonding between the thiazole sulfur and kinase active sites. Validate with in vitro enzyme inhibition assays .
Key Considerations for Contradictory Data
- Synthetic By-Products : Impurities from incomplete cyclization or isomerization can skew bioactivity results. Use preparative HPLC (C18 column, MeOH:H₂O gradient) to isolate pure fractions .
- Assay Variability : Standardize cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 hours) to reduce discrepancies in cytotoxicity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
